5-Chlorooxazole-4-carboxylic acid
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Overview
Description
5-Chlorooxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO3. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitrobenzoic acid with a base, followed by cyclization to form the oxazole ring . Another approach involves the use of 4-chlorobenzoyl chloride and hydroxylamine to form the oxime, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chlorooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazoles .
Scientific Research Applications
5-Chlorooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-Chlorooxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Chlorooxazole-4-carboxylic acid can be compared with other oxazole derivatives, such as:
- 2,5-Dichlorophenyl-oxazole-4-carboxylic acid
- 5-Ethyloxazole-4-carboxylic acid
- 5-(2,2,2-Trifluoroethyl)oxazole-4-carboxylic acid
These compounds share a similar oxazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C4H2ClNO3 |
---|---|
Molecular Weight |
147.51 g/mol |
IUPAC Name |
5-chloro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) |
InChI Key |
CZELPEYGJQMAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)Cl)C(=O)O |
Origin of Product |
United States |
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